Allyl dimethylhexanoate

Description

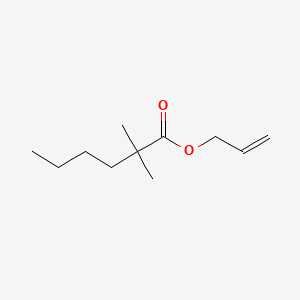

Allyl dimethylhexanoate is an allyl ester derivative characterized by a hexanoic acid backbone substituted with two methyl groups and an allyloxy functional group. These compounds are widely used in the fragrance industry due to their fruity, floral odors and in industrial applications (e.g., polymer production, adhesives) owing to their reactive allyl groups . Their metabolic and toxicological profiles are often studied in relation to acrolein, a toxic metabolite formed during their breakdown .

Structure

3D Structure

Properties

CAS No. |

94247-77-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

prop-2-enyl 2,2-dimethylhexanoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)10(12)13-9-6-2/h6H,2,5,7-9H2,1,3-4H3 |

InChI Key |

RWRYSHLZUMOHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl dimethylhexanoate can be synthesized through esterification, where allyl alcohol reacts with dimethylhexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming epoxides or aldehydes depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

Substitution: Nucleophiles like halides (Cl(^-), Br(^-)) or amines (NH(_2)) can be used under basic conditions.

Major Products:

Oxidation: Epoxides or aldehydes.

Reduction: Alcohols.

Substitution: Allyl-substituted compounds.

Scientific Research Applications

Allyl dimethylhexanoate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce allyl groups into molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Widely used in the fragrance and flavor industries due to its fruity aroma.

Mechanism of Action

The mechanism of action of allyl dimethylhexanoate largely depends on its application. In biological systems, the ester bond can be hydrolyzed by esterases, releasing allyl alcohol and dimethylhexanoic acid. These metabolites can then interact with various molecular targets, potentially affecting cellular pathways.

Comparison with Similar Compounds

Research Findings and Key Insights

- Odor Similarities : Structural analogs with comparable molecular size and shape (e.g., dimethyl- and dichloro-allylbenzenes) exhibit nearly identical odor profiles, supporting stereochemical odor theories .

- Metabolic Risks: Chronic exposure to allyl esters may pose risks due to acrolein formation, though branched derivatives (e.g., trimethylhexanoate) show slower metabolic conversion .

- Regulatory Status: Read-across strategies using analogs like allyl heptanoate are accepted for regulatory submissions, reducing the need for redundant testing .

Q & A

Q. What are the common synthetic routes for preparing allyl esters like allyl dimethylhexanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Allyl esters are typically synthesized via esterification reactions between allyl alcohol and carboxylic acids (or their derivatives, such as acid chlorides or anhydrides). For this compound, a nucleophilic acyl substitution using dimethylhexanoyl chloride and allyl alcohol in the presence of a base (e.g., pyridine or triethylamine) is a standard approach. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like polymerization of the allyl group. Purification via fractional distillation or column chromatography is recommended to isolate the ester from unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of allyl esters?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR identify allyl protons (δ 5.0–6.0 ppm, splitting patterns) and ester carbonyl signals (δ 165–175 ppm).

- FTIR : Confirms ester C=O stretching (~1740 cm) and allyl C=C absorption (~1640 cm).

- GC-MS : Quantifies purity and detects volatile byproducts.

- Elemental Analysis : Validates empirical formula.

For stability studies, accelerated degradation under varying pH and temperature conditions, monitored via HPLC, provides shelf-life predictions .

Q. How can researchers optimize the stability of this compound during storage and experimental use?

Methodological Answer: Allyl esters are prone to hydrolysis and oxidation. Stabilization strategies include:

- Storage : Under inert atmosphere (argon/nitrogen) at 4°C, with molecular sieves to absorb moisture.

- Antioxidants : Addition of BHT (butylated hydroxytoluene, 0.01–0.1% w/w) to suppress radical-mediated degradation.

- Light Protection : Amber glassware to prevent UV-induced isomerization.

Periodic purity checks via TLC or GC-MS are advised .

Advanced Research Questions

Q. What experimental designs enable enantioselective synthesis of allyl esters, and how are stereochemical outcomes validated?

Methodological Answer: Enantioselective allylation can be achieved using chiral catalysts (e.g., palladium complexes with BINAP ligands) to control stereochemistry during allylic alkylation. For this compound, asymmetric induction via Tsuji-Trost reactions (allyl carbonates with dimethylhexanoate nucleophiles) is a viable route. Post-synthesis, stereochemical validation employs:

Q. How can computational modeling predict the reactivity and electronic properties of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model:

- Frontier Molecular Orbitals : HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Transition States : For allyl group participation in cycloaddition or crosslinking reactions.

- Solvent Effects : PCM (Polarizable Continuum Model) simulations to mimic reaction environments. Software like Gaussian or ORCA is standard. Experimental validation via resonance Raman spectroscopy (e.g., tracking allyl C=C vibrational modes) bridges theory and practice .

Q. What methodologies assess the in vivo toxicity and metabolic pathways of allyl esters in model organisms?

Methodological Answer:

- Acute Toxicity : OECD Guideline 423 tests in rodents, monitoring LD and histopathological changes.

- Metabolic Profiling : C-labeled this compound administered to track metabolites via LC-MS/MS. Key enzymes (e.g., esterases, cytochrome P450) are identified using enzyme inhibitors.

- Ecotoxicology : Zebrafish embryo assays (FET test) evaluate developmental toxicity. Two-photon fluorescent probes (e.g., coumarin-based systems) visualize real-time bioaccumulation .

Q. How do allyl esters participate in topochemical reactions, and what techniques characterize their solid-state reactivity?

Methodological Answer: Allyl groups in crystalline matrices undergo [2+2] cycloadditions or crosslinking under UV light. For this compound:

- X-ray Diffraction : Monitors lattice changes pre/post-irradiation.

- Solid-State NMR : Probes molecular mobility and reaction progress.

- Thermal Analysis (DSC/TGA) : Identifies exothermic/endothermic events linked to reactivity. Confined environments (e.g., metal-organic frameworks) can template specific topochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.